Artemether

Übersicht

Beschreibung

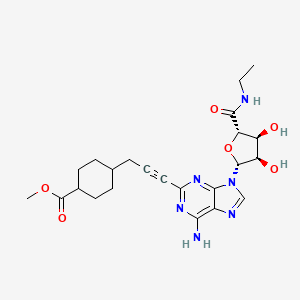

Artemether (SM-224) ist ein halbsynthetisches Derivat von Artemisinin, einem natürlich vorkommenden Peroxidlacton, das aus der traditionellen chinesischen Heilpflanze Artemisia annua L. gewonnen wird. Diese Verbindung ist vor allem für ihre starke antimalarielle Wirkung bekannt und wird in Kombination mit Lumefantrin zur Behandlung von akuter, unkomplizierter Malaria, die durch Plasmodium falciparum verursacht wird, eingesetzt . This compound erhöht die Löslichkeit und antimalarielle Aktivität seiner Ausgangsverbindung, Artemisinin .

Herstellungsmethoden

This compound wird durch einen halbsynthetischen Weg aus Artemisinin synthetisiert. Der Prozess umfasst die Reduktion von Artemisinin zu Dihydroartemisinin, gefolgt von einer Methylierung zur Herstellung von this compound . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Reduktionsmitteln wie Natriumborhydrid und Methylierungsmitteln wie Methyliodid . Industrielle Produktionsmethoden können variieren, folgen aber im Allgemeinen ähnlichen Synthesewegen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Wirkmechanismus

Target of Action

Artemether, an antimalarial agent, primarily targets the erythrocytic stages of Plasmodium spp. , including Plasmodium falciparum and unidentified Plasmodium species . These are the causative agents of malaria, a disease that poses significant health risks globally.

Mode of Action

This compound is metabolized into the active metabolite dihydroartemisinin in the body . It works by inhibiting nucleic acid and protein synthesis in the erythrocytic stages of P. falciparum . This interaction with its targets leads to the death of the malaria-causing parasites.

Biochemical Pathways

This compound interferes with several biochemical pathways in the malaria parasite. It interferes with plasmodial transport proteins, disrupts mitochondrial electron transport, and produces free radicals that reduce blood antioxidants and glutathione . These actions disrupt the normal functioning of the parasite, leading to its death.

Pharmacokinetics

This compound is rapidly absorbed and metabolized into dihydroartemisinin, its active metabolite . It has a rapid onset of action and is rapidly cleared from the body . The absorption of this compound is improved 2- to 3-fold with food . It is highly bound to protein (95.4%), and peak concentrations of this compound are seen 2 hours after administration .

Result of Action

The result of this compound’s action is the effective elimination of malaria parasites in patients. It leads to rapid parasite clearance and resolution of clinical symptoms, with all patients achieving complete recovery from asexual parasitaemia and fever by day 3 . This makes this compound a highly efficacious treatment for uncomplicated P. falciparum malaria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the prevalence of malaria and the presence of drug-resistant strains can affect the efficacy of this compound . Additionally, the drug’s efficacy can be influenced by the patient’s diet, as food improves the absorption of this compound . Furthermore, the drug’s short elimination half-life compared to other partner drugs may reduce its prophylactic effect, contributing to sustained high transmission in certain areas .

Wissenschaftliche Forschungsanwendungen

Artemether has a wide range of scientific research applications, including:

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Artemether interacts with various biomolecules in the body. It is metabolized into the active metabolite dihydroartemisinin, primarily by hepatic enzymes CYP3A4/5 . This metabolite is responsible for the majority of the antimalarial activity of this compound .

Cellular Effects

This compound exerts its effects on the erythrocytic stages of Plasmodium spp., inhibiting nucleic acid and protein synthesis . This leads to the death of the malaria parasite, effectively treating the infection .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of PfATP6, an enzyme regulating cellular calcium concentration . The malfunctioning of PfATP6 leads to intracellular calcium accumulation, which in turn causes cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown adequate efficacy and safety for the treatment of uncomplicated falciparum malaria . The drug is well tolerated, and no serious adverse event was reported .

Dosage Effects in Animal Models

In animal studies, the LD50 of this compound in mice is a single i.g. administration of 895mg/kg and a single i.m. injection of 296mg/kg dose; in rats, the LD50 is a single i.m. injection of 597mg/kg dose .

Metabolic Pathways

This compound is involved in metabolic pathways where it is converted into dihydroartemisinin, its active metabolite, primarily by hepatic enzymes CYP3A4/5 .

Transport and Distribution

This compound is highly bound to protein (95.4%), and its absorption is improved 2- to 3-fold with food . This suggests that it is distributed within the body through the circulatory system, bound to proteins.

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the erythrocytic stages of Plasmodium spp., where it exerts its antimalarial effects .

Vorbereitungsmethoden

Artemether is synthesized through a semi-synthetic route from artemisinin. The process involves the reduction of artemisinin to dihydroartemisinin, followed by methylation to produce this compound . The reaction conditions typically involve the use of reducing agents such as sodium borohydride and methylating agents like methyl iodide . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity .

Analyse Chemischer Reaktionen

Artemether unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: This compound kann oxidiert werden, um verschiedene Metaboliten zu bilden, darunter Dihydroartemisinin.

Substitution: Die Methylierung von Dihydroartemisinin zur Bildung von this compound ist ein Beispiel für eine Substitutionsreaktion.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Natriumborhydrid für die Reduktion und Methyliodid für die Methylierung . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Dihydroartemisinin und this compound .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Medizin: Wird vor allem in Kombination mit Lumefantrin zur Behandlung von Malaria eingesetzt.

Industrie: Wird in der pharmazeutischen Industrie zur Herstellung von Antimalariamitteln eingesetzt.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es in den Erythrozytenstadien von Plasmodium falciparum mit Häm, einem Abbauprodukt des Hämoglobins, interagiert . Diese Interaktion führt zur Bildung von toxischem Sauerstoff und Kohlenstoff-zentrierten Radikalen, die die zellulären Komponenten des Parasiten schädigen . Darüber hinaus hemmt this compound die Nukleinsäure- und Proteinsynthese im Parasiten .

Vergleich Mit ähnlichen Verbindungen

Artemether gehört zur Artemisinin-Klasse von Antimalariamitteln, zu der auch Artesunat und Dihydroartemisinin gehören . Verglichen mit diesen Verbindungen hat this compound einen schnellen Wirkungseintritt und wird schnell aus dem Körper ausgeschieden . Seine Kombination mit Lumefantrin erhöht seine Wirksamkeit und sorgt für eine schnelle symptomatische Linderung . Das einzigartige Merkmal von this compound ist seine verbesserte Löslichkeit und antimalarielle Aktivität im Vergleich zu seiner Ausgangsverbindung, Artemisinin .

Ähnliche Verbindungen umfassen:

Eigenschaften

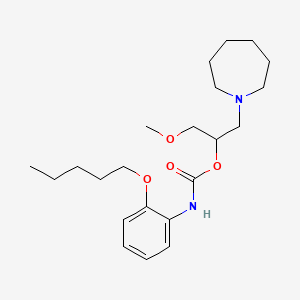

| { "Design of the Synthesis Pathway": "Artemether can be synthesized via a multi-step process involving several reactions.", "Starting Materials": [ "Artemisinin", "Ethylmagnesium bromide", "Methylaluminum dichloride", "Methanol", "Hydrogen gas", "Palladium on carbon", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Artemisinin is reacted with ethylmagnesium bromide in anhydrous ether to form the corresponding Grignard reagent.", "Step 2: The Grignard reagent is then reacted with methylaluminum dichloride to form the corresponding aluminum alkoxide.", "Step 3: The aluminum alkoxide is then treated with methanol in the presence of hydrogen gas and palladium on carbon to form artemether.", "Step 4: The crude artemether is then purified by treatment with sodium borohydride in the presence of sodium hydroxide.", "Step 5: The resulting mixture is then treated with hydrochloric acid to form the hydrochloride salt of artemether.", "Step 6: The salt is then washed with water and dried to obtain pure artemether." ] } | |

CAS-Nummer |

71963-77-4 |

Molekularformel |

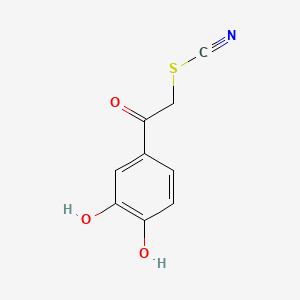

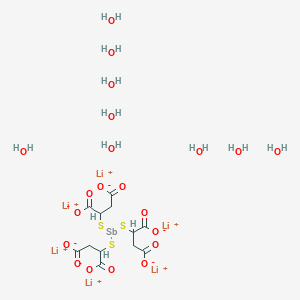

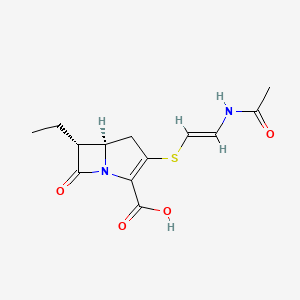

C16H26O5 |

Molekulargewicht |

298.37 g/mol |

IUPAC-Name |

(13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane |

InChI |

InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9?,10?,11?,12?,13?,14?,15?,16-/m1/s1 |

InChI-Schlüssel |

SXYIRMFQILZOAM-OVYOIAOHSA-N |

Isomerische SMILES |

CC1CCC2C(C(OC3[C@@]24C1CCC(O3)(OO4)C)OC)C |

SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C |

Kanonische SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C |

Aussehen |

Solid powder |

Color/Form |

Crystals |

melting_point |

86 to 88 °C |

| 71963-77-4 | |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Insoluble 4.57e-01 g/L |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

alpha Artemether alpha-Artemether artemether artemether, (3R-(3alpha,5abeta,6alpha,8abeta,9alpha,10beta,12beta,12aR*))-isomer artemether, (3R-(3alpha,5abeta,6beta,8aalpha,9alpha,10beta,12beta,12aR*))-isomer artemether, (3R-(3alpha,5abeta,6beta,8abeta,9alpha,10alpha,12beta,12aR*))-isomer artenam beta Arthemeter beta-arthemeter O Methyldihydroartemisinine O-methyldihydroartemisinine |

Dampfdruck |

4X10-5 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of artemether against malaria parasites?

A1: While the exact mechanism remains incompletely understood, this compound is part of the artemisinin family and is believed to exert its antimalarial action through its interaction with heme. [] Inside the parasite, this compound is activated upon interaction with heme, a product of hemoglobin digestion within the parasite's food vacuole. This interaction leads to the production of free radicals that cause significant damage to parasite proteins and other biomolecules, ultimately leading to parasite death. [, ]

Q2: Does this compound have any impact on the host's physiology beyond its antiparasitic activity?

A2: Research suggests that even in the absence of malaria infection, this compound can induce oxidative stress in the ovary and uterus of rats, potentially disrupting hormonal balance. [] Additionally, in studies on guinea pigs, this compound-lumefantrine combination therapy was associated with biochemical changes indicative of potential toxicity to renal and reproductive functions. [] More research is needed to fully elucidate the effects of this compound on host physiology.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C16H26O5 and a molecular weight of 298.38 g/mol. []

Q4: How stable are reconstituted this compound-lumefantrine suspensions commonly used for pediatric malaria treatment?

A4: Studies indicate that reconstituted suspensions of this compound-lumefantrine remained stable for the observed period when prepared with various types of water. The active substances were not degraded, and the concentrations of both this compound and lumefantrine remained within acceptable limits. Importantly, no bacterial or fungal contamination was observed in these suspensions. []

Q5: What challenges are associated with the formulation of this compound due to its physicochemical properties?

A5: this compound exhibits low aqueous solubility, which can hinder its dissolution and absorption, leading to poor bioavailability and suboptimal therapeutic outcomes. [, ]

Q6: What strategies have been explored to enhance the solubility and bioavailability of this compound?

A6: Researchers have investigated the use of solid dispersions (SDs) and self-emulsified solid dispersions (SESDs) to enhance this compound's solubility. By incorporating polyethylene glycol 6000 and other excipients, studies have achieved a significant improvement in this compound's solubility and dissolution rate. []

Q7: How does the choice of solvent impact the solubility of this compound during formulation?

A7: Studies have shown that this compound demonstrates varying solubility in different oils and surfactants. For example, it shows higher solubility in medium-chain triglycerides (MCT) compared to other oils like olive oil, soybean oil, and castor oil. Among surfactants, OP emulsifier resulted in higher this compound solubility compared to others tested. []

Q8: How does food intake affect the pharmacokinetics of this compound and lumefantrine?

A8: Food intake significantly enhances the bioavailability of both this compound and lumefantrine. This is especially crucial for lumefantrine, which is highly lipophilic. Studies suggest that even a small amount of fat (around 1.6 g) with the medication is sufficient to achieve adequate lumefantrine exposure. []

Q9: How is this compound metabolized in the body?

A9: this compound is rapidly metabolized to its main active metabolite, dihydroartemisinin (DHA). [] Both this compound and DHA contribute to the drug's antimalarial activity.

Q10: Does this compound induce its own metabolism?

A10: Yes, studies have shown that multiple dosing of this compound leads to the autoinduction of its metabolism to DHA, which also exhibits potent antimalarial activity. []

Q11: What is the comparative efficacy of this compound and artesunate in treating malaria?

A11: While both are effective antimalarial drugs, studies show that artesunate, when administered orally, exhibits higher antimalarial bioavailability compared to this compound. [] This translates to artesunate achieving a significantly larger area under the plasma antimalarial activity time curve and a higher maximum plasma antimalarial activity than this compound, even at a lower molar dose. []

Q12: Has this compound shown efficacy against parasites other than Plasmodium species?

A12: Yes, both in vitro and in vivo studies demonstrate that this compound possesses activity against other parasites like Schistosoma mansoni, [, ] Fasciola hepatica [] and Leishmania infantum. [] This highlights its potential as a broad-spectrum antiparasitic agent.

Q13: Is there evidence of emerging resistance to this compound?

A13: While this compound has been considered an effective drug against multidrug-resistant Plasmodium falciparum, there have been reports of recrudescent infections after intramuscular this compound treatment. [] These cases, although few, raise concerns about potential emerging resistance to this vital antimalarial drug.

Q14: Does the presence of pfmdr1 gene amplification in Plasmodium falciparum impact the efficacy of this compound-lumefantrine?

A14: In vitro studies suggest that pfmdr1 gene amplification in P. falciparum is associated with reduced susceptibility to both lumefantrine and artemisinin. [] This finding raises concerns about the potential for pfmdr1 amplification to contribute to this compound-lumefantrine treatment failure.

Q15: Does this compound induce oxidative stress in the body?

A15: Studies show that this compound can cause a decrease in reduced glutathione levels and antioxidant enzyme activity in the liver and kidneys of rats. [, ] This indicates a potential for this compound to induce oxidative stress in these organs.

Q16: Are there any safety concerns with long-term administration of this compound?

A16: While this compound is generally well-tolerated, some studies have indicated potential toxicity with prolonged use. In rats, chronic administration of this compound caused histopathological changes in the stomach, intestines, liver, kidneys, and adrenal glands. [] These changes were reversible upon discontinuation of the drug, but they underscore the need for further investigation into the long-term safety profile of this compound.

Q17: Are there alternative routes of administration for this compound besides oral and intramuscular?

A17: Yes, a sublingual spray formulation of this compound (ArTiMist) has been investigated for children who have difficulty tolerating oral medication or present with severe malaria. [, ] This formulation has demonstrated promising results in achieving rapid parasite clearance and clinical recovery. []

Q18: What analytical techniques are commonly employed for the detection and quantification of this compound and its metabolites in biological samples?

A18: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as mass spectrometry, is frequently used for quantifying this compound and its metabolites in biological samples. [, , ] These methods offer high sensitivity and selectivity for accurately measuring drug concentrations.

Q19: Are there any potential alternatives to this compound-lumefantrine for malaria treatment?

A19: Artesunate plus amodiaquine is another artemisinin-based combination therapy that has shown non-inferior efficacy and safety profiles compared to this compound-lumefantrine in a clinical trial conducted in Colombia. [] Further research is warranted to explore its potential as an alternative treatment option.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.